Ethyl phthalyl ethyl glycolate
Description
Ethyl phthalyl ethyl glycolate (CAS: 84-72-0), a phthalic acid ester, is a specialized plasticizer used in food-packaging materials and cellulose-based polymers. Its molecular formula is C₁₄H₁₆O₆, with a molecular weight of 280.28 g/mol . Authorized by the U.S. FDA under pre-1958 sanctions, it is regulated for use in food-contact applications, particularly with high-water-content foods, under good manufacturing practices .
Unique among phthalates, this compound contains a glycolate moiety, which influences its metabolic pathway. Chronic exposure studies in rats revealed crystalline calcium oxalate deposits in renal tubules, attributed to the metabolism of the ethyl glycolate component .
Properties
IUPAC Name |
2-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-3-18-12(15)9-20-14(17)11-8-6-5-7-10(11)13(16)19-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLUWVMZMXIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024100 | |
| Record name | Ethyl phthalyl ethyl glycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-72-0 | |
| Record name | Ethyl phthalyl ethyl glycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxycarbonylmethyl ethyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl phthalyl ethyl glycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxycarbonylmethyl ethyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHOXYCARBONYLMETHYL ETHYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C591YI5BTG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl phthalyl ethyl glycolate is typically synthesized through the reaction of phthalic anhydride with ethyl glycolate in the presence of a catalyst . The reaction is carried out under alkaline conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
[ \text{Phthalic Anhydride} + \text{Ethyl Glycolate} \rightarrow \text{Ethoxycarbonylmethyl Ethyl Phthalate} ]
Industrial Production Methods
In industrial settings, the production of ethoxycarbonylmethyl ethyl phthalate involves large-scale esterification processes. The reaction is conducted in a reactor where phthalic anhydride and ethyl glycolate are mixed with a catalyst, typically an acid or base, to accelerate the reaction. The mixture is heated to a specific temperature to ensure complete reaction, and the product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl phthalyl ethyl glycolate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to produce phthalic acid derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions where the ethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products
Hydrolysis: Phthalic acid and ethyl glycolate.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Chromatographic Applications
Ethyl phthalyl ethyl glycolate is primarily utilized in analytical chemistry, specifically in liquid chromatography.
- Separation Techniques : It can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method involves a mobile phase composed of acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry (MS) applications by substituting phosphoric acid with formic acid. This technique allows for the isolation of impurities and is scalable for preparative separations .
Toxicological Studies
Research has indicated that this compound may have implications in toxicology, especially concerning its effects on health and safety.
- Health Risks : Studies have shown that exposure to phthalates, including this compound, can lead to endocrine disruption and reproductive toxicity. The compound has been evaluated for its potential tissue damage effects, where crystalline masses were observed in specific tissues due to the ester moiety present in the compound .
- Long-term Studies : A two-year dietary study conducted on rats examined the effects of varying concentrations of this compound. The findings contribute to understanding its chronic exposure risks and potential health impacts on humans .
Environmental Impact
The environmental implications of phthalates are significant due to their widespread use and persistence in ecosystems.
- Regulatory Concerns : this compound falls under scrutiny as part of a broader class of phthalates known for their potential health hazards. Regulatory bodies have raised concerns regarding their presence in consumer products and their impact on human health and wildlife. The Washington State Department of Ecology has developed an action plan addressing these chemicals' cumulative risks and environmental persistence .
- Exposure Pathways : Phthalates are commonly found in food packaging materials, leading to potential migration into food products. This exposure pathway is critical for assessing the safety of food contact substances .
Case Study 1: Chromatographic Analysis
A study demonstrated the successful application of this compound in HPLC methods for analyzing complex mixtures. The adaptability of the method for MS compatibility highlights its utility in pharmacokinetic studies.
Case Study 2: Toxicological Assessment
In a controlled study involving rats, researchers administered varying concentrations of this compound to assess long-term health impacts. The outcomes indicated significant findings related to tissue damage and endocrine disruption, underscoring the need for careful regulation of this compound.
Mechanism of Action
Ethyl phthalyl ethyl glycolate exerts its effects primarily through its role as an endocrine disruptor. It interferes with hormone synthesis, transport, and metabolism by interacting with nuclear receptors in various tissues . This can lead to alterations in the development and function of hormone-dependent structures, potentially causing neurological and reproductive disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl phthalyl ethyl glycolate belongs to a class of phthalate esters modified with glycolate groups. Key analogues include:
Toxicity and Metabolic Pathways
- This compound: Unlike other phthalates, its glycolate moiety generates glyoxylic acid during metabolism, leading to calcium oxalate nephropathy in rats .
- BPBG : Shares the glycolate group but lacks reported renal toxicity. Used as a stabilizer in textile finishes, it demonstrates lower migration rates than DEHP .
- DBP and DEHP: Exhibit higher acute toxicity and endocrine-disrupting effects. DEHP is classified as a probable human carcinogen due to hepatic adenomas in rodents .
Regulatory and Industrial Use
- This compound : Retains FDA approval for specific food-contact applications but is less prevalent than DEHP or DBP due to niche use in cellulose acetate films .
- BPBG: Preferred in non-food industries (e.g., textiles) for its compatibility with polyvinyl alcohol dispersions .
- DBS : Increasingly substituted for phthalates in cosmetics due to its favorable safety profile .
Biological Activity
Ethyl phthalyl ethyl glycolate (EPEG), a compound belonging to the class of phthalate esters, has garnered attention due to its potential biological activities and environmental implications. This article delves into the biological activity of EPEG, summarizing research findings, case studies, and relevant data.
- Chemical Formula : C₁₄H₁₆O₆
- CAS Number : 84-72-0
- Molecular Weight : 280.28 g/mol
Biological Activity Overview
EPEG is primarily studied for its toxicity and environmental impact, particularly in aquatic ecosystems. Research has shown that phthalate esters can affect various biological systems, including human health and aquatic life.
Toxicological Studies
- Chronic Toxicity : A study conducted by Hodge et al. (1953) examined the chronic oral toxicity of EPEG in rats over two years and in dogs for one year. The findings indicated potential long-term health effects, although specific outcomes were not detailed in the available literature .
- Acute Toxicity in Aquatic Life : EPEG exhibits acute toxicity to aquatic organisms. For instance, studies suggest that toxicity levels can be as low as 2,944 µg/L for saltwater aquatic life, with sensitive species showing adverse effects at even lower concentrations .
- Environmental Impact : The compound's presence in water bodies raises concerns about its accumulation and effects on aquatic ecosystems. Toxicity tests have demonstrated significant impacts on various species, including algae and fish, highlighting the need for stringent environmental regulations regarding its use .
Data Table: Toxicity Levels of EPEG
| Species | Toxicity Measurement (LC50) | Concentration (µg/L) |
|---|---|---|
| Daphnia magna | 730 - 6,470 | Varies |
| Bluegill fish | Exceeded highest concentration tested | >10,000 |
| Mysid shrimp | Significant acute values reported | Varies |
| Algae | 3.4 | Sensitive species |
Case Study 1: Human Health Risks
Research indicates that phthalate esters, including EPEG, may pose risks to human health through ingestion via contaminated water or food sources. The U.S. Environmental Protection Agency (EPA) has set ambient water criteria to protect human health from these toxic properties, with specific thresholds established for different phthalate compounds .
Case Study 2: Environmental Monitoring
A report on environmental management guidelines highlighted the need for monitoring EPEG levels in industrial areas to prevent contamination of local water supplies. This underscores the importance of regulatory frameworks to mitigate risks associated with phthalate exposure in both humans and wildlife .
Q & A
Q. What are the key spectroscopic and computational methods for characterizing ethyl phthalyl ethyl glycolate’s structural and conformational properties?
EPEG’s conformational equilibrium and molecular structure can be analyzed using microwave spectroscopy and ab initio computational models. For example, studies on ethyl glycolate (a structurally related compound) employed microwave spectra to resolve rotational transitions and predict stable conformers . Researchers should combine experimental data (e.g., NMR, FTIR) with density functional theory (DFT) calculations to validate bond angles, dihedral angles, and electronic properties.
Q. How can EPEG be synthesized via esterification or transesterification, and what are the critical reaction parameters?
EPEG synthesis typically involves phthalic anhydride reacting with ethyl glycolate under acidic or enzymatic catalysis. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and byproduct formation.
- Catalyst : Sulfuric acid (traditional) or lipases (enzymatic, for greener synthesis).
- Molar ratios : Excess phthalic anhydride (1.2:1) improves yield . Post-synthesis purification via vacuum distillation or column chromatography is essential to isolate EPEG from unreacted glycolate derivatives.
Q. What analytical techniques are recommended for quantifying EPEG in complex matrices (e.g., environmental or biological samples)?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–240 nm) is widely used. For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is preferred. Sample preparation should include solid-phase extraction (SPE) using C18 cartridges to remove interfering compounds .
Advanced Research Questions
Q. How do catalytic systems (e.g., Ag-Mn nanocatalysts) influence the selective hydrogenation of diethyl oxalate to ethyl glycolate intermediates, and can these be adapted for EPEG synthesis?
Single-atom Ag-Mn catalysts enhance selectivity in hydrogenation by modulating H2 chemisorption. For diethyl oxalate → ethyl glycolate conversion, Ag-HMO (hydrogen molybdenum bronze) nanocatalysts achieve >90% selectivity at 180°C . Researchers exploring EPEG synthesis could adapt similar catalysts to optimize esterification efficiency while minimizing side reactions (e.g., hydrolysis).
Q. What methodological challenges arise in studying EPEG’s enzymatic degradation, and how can substrate-specific esterases be identified?
EPEG’s ester bonds are susceptible to hydrolysis by esterases like Tan410, which hydrolyzes methyl glycolate and analogous esters. To identify relevant enzymes:
- Screen soil metagenomic libraries using EPEG as a substrate in colorimetric assays (e.g., p-nitrophenol release).
- Characterize enzyme kinetics (Km, Vmax) under varying pH and temperature conditions . Challenges include enzyme stability in organic solvents and interference from co-eluting metabolites.
Q. How can computational models resolve contradictions in EPEG’s thermodynamic stability data across studies?
Discrepancies in reported Gibbs free energy (ΔG) values often stem from differences in solvent models or conformational sampling. Researchers should:
Q. What role does EPEG play in pH-independent drug release systems, and how can its permeability be modulated?
EPEG’s ethyl cellulose derivatives form water-permeable coatings in pulsatile drug delivery systems. Permeability is tunable by blending with polyvinyl alcohol (PVA) or polyethylene glycol (PEG). For example, adding 10% PEG-4000 increases release rate by 30% without pH dependency . Researchers should validate release profiles using USP dissolution apparatus and Franz diffusion cells.
Methodological Considerations Table
Critical Analysis of Contradictory Data
- Catalyst Performance : While Ag-Mn catalysts show high selectivity in diethyl oxalate hydrogenation , some studies report inconsistent H2 adsorption capacities due to nanoparticle aggregation. Researchers must characterize catalysts via TEM and XPS to confirm dispersion and oxidation states.
- Enzymatic Stability : Conflicting half-life data for esterases in EPEG hydrolysis may arise from varying assay conditions (e.g., solvent polarity, temperature). Standardize protocols using IUPAC guidelines for enzyme activity measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
